4-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(4-hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-6-12(15)7-13(9)11-4-2-10(8-14)3-5-11/h2-5,8-9,12,15H,6-7H2,1H3 |
InChI Key |
KTZBCKSYATZRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2=CC=C(C=C2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-methylpyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzoic acid.
Reduction: 4-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzaldehyde Core
a) 4-(N,N-Dimethyl/Diethylamino)benzaldehyde Derivatives
- Structure: These compounds replace the pyrrolidine group with dimethylamino (7a) or diethylamino (7b) substituents.
- Synthesis: Prepared via condensation reactions under reflux (methanol/acetic acid) with yields exceeding 75% .
- Reactivity: The electron-donating amino groups enhance electrophilicity at the aldehyde, facilitating styryl-cyanin formation (e.g., compound 8a). In contrast, the hydroxyl-pyrrolidine group in the target compound may introduce hydrogen-bonding interactions, altering solubility and reaction pathways .
b) 4-(4-Fluorophenylpiperazin-1-yl)benzaldehyde
- Structure : Features a piperazine ring substituted with a fluorophenyl group.
- Synthesis : Synthesized via a multi-step sequence involving thiosemicarbazide and ring closure reactions (yields: ~70–80%) .
- The fluorine atom enhances lipophilicity and metabolic stability compared to the hydroxyl group in the target compound .
c) 4-(4-Methylpiperazin-1-yl)benzaldehyde
- Structure : Substituted with a methylpiperazine ring.
- Synthesis: Yield optimization studies highlight solvent/base sensitivity (e.g., DMF/K₂CO₃ vs. ethanol/Et₃N). Yields vary significantly (50–85%) depending on conditions, underscoring the importance of reaction dynamics for heterocyclic benzaldehydes .
Heterocyclic Ring Modifications
a) Pyrrolidine vs. Piperidine/Piperazine Derivatives
- Pyrrolidine (Target Compound) : The five-membered ring with a hydroxyl group introduces moderate steric hindrance and polarity, favoring hydrogen bonding.
- Piperidine/Piperazine Analogs : Six-membered rings (e.g., 4-piperidin-1-yl-benzaldehyde) offer greater conformational flexibility. Piperazine derivatives (e.g., 4-methylpiperazin-1-yl) enable additional substitution sites for functionalization .
b) Seven-Membered Oxazepine Derivatives
Functional Group Impact on Physicochemical Properties
| Compound | Substituent | Key Properties | Yield (%) | Key Applications |
|---|---|---|---|---|
| Target Compound | 4-Hydroxy-2-methylpyrrolidine | Polar, H-bond donor | ~60–75* | Intermediate for heterocycles |
| 4-(N,N-Dimethylamino)benzaldehyde | Dimethylamino | Electron-rich, lipophilic | 78 | Cyanine dye synthesis |
| 4-Fluorophenylpiperazinyl | Fluorophenylpiperazine | Lipophilic, bioactive | 70–80 | AChE inhibitors |
| 4-Methylpiperazin-1-yl | Methylpiperazine | Flexible, basic | 50–85 | Pharmacophore development |
| 4-Propylbenzaldehyde | Propyl | Hydrophobic | 52 | Anticancer analogs |
*Estimated based on analogous syntheses .
Biological Activity
4-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde, a compound with a unique structural configuration, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 175.23 g/mol. The compound features a hydroxyl group and a pyrrolidine ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | This compound |
| Appearance | White solid |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group in the benzaldehyde moiety is believed to enhance radical scavenging ability, thus providing protection against oxidative stress.
Anti-inflammatory Effects
Studies have shown that derivatives of benzaldehyde can inhibit pro-inflammatory cytokines. For instance, compounds structurally related to this compound have demonstrated the ability to reduce the expression of inflammatory markers such as TNF-α and IL-6 in cellular models exposed to lipopolysaccharide (LPS) .
Neuroprotective Properties
The neuroprotective potential of this compound is supported by its ability to modulate neurotransmitter levels and reduce neuronal apoptosis. Similar compounds have been studied for their role in protecting against neurodegenerative diseases by inhibiting pathways associated with oxidative damage and inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammation and oxidative stress.
- Modulation of Signaling Pathways : This compound may affect key signaling pathways such as NF-kB and MAPK, thereby influencing the expression of genes involved in inflammation and cell survival .
- Antioxidant Interaction : The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and preventing cellular damage.
Case Study 1: Anti-inflammatory Activity
A study on a related compound demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 cells, with reductions observed at various concentrations. This suggests that this compound may exhibit similar anti-inflammatory effects through comparable pathways .
Case Study 2: Neuroprotection
Research involving structurally analogous compounds has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. These findings support further investigation into the neuroprotective capabilities of this compound, particularly in models of neurodegeneration.
Q & A
Q. Q1. What are common synthetic routes for 4-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde, and how is purity ensured?
A1. The compound is typically synthesized via nucleophilic aromatic substitution. For example, a modified procedure involves reacting 2-fluorobenzaldehyde derivatives with a substituted pyrrolidine (e.g., 4-hydroxy-2-methylpyrrolidine) in DMF using potassium carbonate as a base. The reaction is heated at 150°C for ~20 hours under inert conditions, monitored by TLC for completion. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. Purification involves washing with ammonium chloride, drying over MgSO₄, and solvent removal under reduced pressure. Purity is confirmed via HPLC (≥95%) and ¹H NMR (e.g., characteristic aldehyde proton at δ ~10.0 ppm) .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?
A2. Key methods include:
- ¹H NMR : Identifies substituent patterns (e.g., aldehyde proton at δ ~10.0 ppm, pyrrolidine protons at δ ~3.3–1.9 ppm) and confirms stereochemistry.
- FTIR : Detects functional groups (C=O stretch ~1700 cm⁻¹, O-H stretch ~3200–3400 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ via ESI-MS).
- Elemental Analysis : Confirms C, H, N composition (±0.4% theoretical values) .
Q. Q3. What are the primary research applications of this compound?
A3. It serves as a precursor in medicinal chemistry for:
- Heterocyclic Synthesis : Cyclization reactions to form oxazepines or benzimidazoles via Schiff base intermediates.
- Drug Intermediate : Modifying pharmacokinetic properties (e.g., solubility, bioavailability) in candidates targeting metabolic or neurological pathways .
Advanced Research Questions
Q. Q4. How can regioselectivity challenges during synthesis be addressed?
A4. Regioselectivity in pyrrolidine substitution is influenced by:
- Base Strength : K₂CO₃ in DMF promotes selective substitution at the aldehyde-adjacent position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for aromatic substitution.
- Microwave-Assisted Synthesis : Reduces side reactions by shortening reaction times (e.g., 1–2 hours vs. 20 hours) .
Q. Q5. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
A5. Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature NMR : To identify conformational exchange (e.g., aldehyde proton broadening at elevated temperatures).
- 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms connectivity.
- Comparative Analysis : Cross-check with literature data for analogous pyrrolidine-benzaldehyde derivatives .
Q. Q6. What methodologies optimize yield in large-scale syntheses?
A6. Key optimizations:
- Catalytic Systems : Transition metal catalysts (e.g., Pd/C) for tandem deprotection-cyclization steps.
- Workflow Automation : Continuous flow reactors improve consistency and reduce manual handling.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .
Safety and Handling
Q. Q7. What safety protocols are recommended for handling this compound?
A7. While toxicity data are limited for this specific derivative, general guidelines include:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential aldehyde volatility.
- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention if ingested .
Methodological Troubleshooting
Q. Q8. How can low reaction yields due byproduct formation be mitigated?
A8. Common byproducts (e.g., dimerized aldehydes) are minimized by:
Q. Q9. What alternative purification methods exist if column chromatography fails?
A9. If traditional chromatography is ineffective:
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Acid-Base Extraction : Exploit pH-dependent solubility (e.g., protonate pyrrolidine in HCl, isolate, and neutralize).
- Sublimation : Effective for volatile aldehydes under reduced pressure .
Advanced Applications
Q. Q10. How can this compound be utilized in asymmetric catalysis or chiral drug synthesis?
A10. The pyrrolidine moiety’s stereocenter enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
